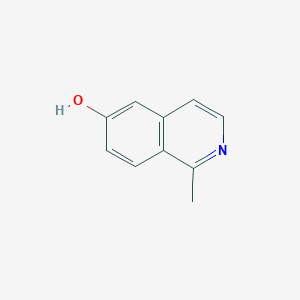

1-Methylisoquinolin-6-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-メチルイソキノリン-6-オールは、イソキノリン系に属する複素環式有機化合物です。 イソキノリンは、様々な天然アルカロイドに存在し、幅広い生物活性を持つ窒素含有複素環です

準備方法

1-メチルイソキノリン-6-オールの合成は、いくつかの方法によって達成できます。

-

合成経路

-

工業的製造方法

化学反応解析

1-メチルイソキノリン-6-オールは、様々な化学反応を起こします。例として、以下の反応が挙げられます。

化学反応の分析

1-Methylisoquinolin-6-ol undergoes various chemical reactions, including:

科学的研究の応用

1-メチルイソキノリン-6-オールは、科学研究において様々な用途があります。

作用機序

1-メチルイソキノリン-6-オールの作用機序は、特定の分子標的と経路との相互作用に関係しています。

類似の化合物との比較

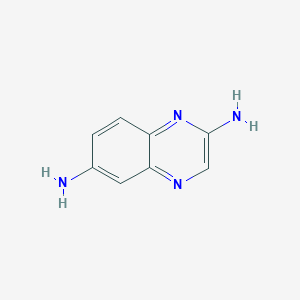

1-メチルイソキノリン-6-オールは、他のイソキノリン誘導体と比較することができます。

-

類似の化合物

イソキノリン: イソキノリン系の母体化合物で、基本構造と生物活性で知られています.

1-メチルイソキノリン: 1-メチルイソキノリン-6-オールに似ていますが、6位にヒドロキシル基がありません.

6-ヒドロキシイソキノリン: 構造は似ていますが、1位にメチル基がありません.

-

独自性: : 1位にメチル基と6位にヒドロキシル基の両方を持つことから、1-メチルイソキノリン-6-オールはユニークであり、その独自の化学的および生物学的特性に貢献しています .

類似化合物との比較

1-Methylisoquinolin-6-ol can be compared with other isoquinoline derivatives:

-

Similar Compounds

Isoquinoline: The parent compound of the isoquinoline family, known for its basic structure and biological activities.

1-Methylisoquinoline: Similar to this compound but lacks the hydroxyl group at the 6th position.

6-Hydroxyisoquinoline: Similar structure but without the methyl group at the 1st position.

-

Uniqueness: : The presence of both a methyl group at the 1st position and a hydroxyl group at the 6th position makes this compound unique, contributing to its distinct chemical and biological properties .

特性

分子式 |

C10H9NO |

|---|---|

分子量 |

159.18 g/mol |

IUPAC名 |

1-methylisoquinolin-6-ol |

InChI |

InChI=1S/C10H9NO/c1-7-10-3-2-9(12)6-8(10)4-5-11-7/h2-6,12H,1H3 |

InChIキー |

FZEAFQGXLLXUFJ-UHFFFAOYSA-N |

正規SMILES |

CC1=NC=CC2=C1C=CC(=C2)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11919712.png)

![5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919732.png)

![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B11919745.png)